molecular formula C7H13N5O B13813656 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one

2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one

Cat. No.: B13813656
M. Wt: 183.21 g/mol
InChI Key: GRGWASDEOIBWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one is a synthetic tetrahydropterin derivative offered for research purposes. Tetrahydropterins are a critical class of coenzymes in biological systems, essential for a variety of enzymatic reactions. They function as natural electron donors in critical metabolic pathways. Key enzymes that depend on tetrahydropterin cofactors include aromatic amino acid hydroxylases (involved in neurotransmitter synthesis), nitric oxide synthases (crucial for signaling), and alkylglycerol monooxygenases. The specific structural features of this compound, including its hexahydro state and methyl substituent, make it a molecule of interest for studying the mechanism of these enzymes, exploring enzyme kinetics, and potentially investigating pterin-related metabolic pathways. As a reduced pterin, its chemical properties are also relevant in the study of redox biology and photonic applications, given that UV light can provoke electron transfer reactions in such molecules. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for specific handling, storage, and stability information pertaining to this and similar reduced pterin compounds.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one

InChI

InChI=1S/C7H13N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3-5,9-10H,2H2,1H3,(H3,8,11,12,13)

InChI Key

GRGWASDEOIBWJS-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the cyclization of appropriate pyrimidine derivatives, particularly 2-amino-4-methylpyrimidine precursors. The process requires careful control of reaction parameters such as temperature and solvent choice to optimize yield and minimize side reactions.

Key Reaction Steps

  • Starting Materials: The primary precursors are 2-amino-4-methylpyrimidine derivatives, which undergo ring closure to form the hexahydro-pteridinone framework.
  • Cyclization: Under controlled conditions, the cyclization proceeds, often facilitated by heating in specific solvents that stabilize intermediates and promote the formation of the bicyclic pteridinone structure.
  • Purification: High-performance liquid chromatography (HPLC) is employed to purify the final compound, ensuring high purity and removal of side products.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the compound's structure and purity.

Reaction Conditions and Solvent Systems

The synthesis demands:

  • Temperature Control: Precise thermal regulation is necessary to drive the cyclization without decomposing sensitive intermediates.
  • Solvent Selection: Polar aprotic solvents or mixed solvent systems are preferred to dissolve reactants and intermediates effectively while minimizing side reactions.
  • Reaction Time: Optimized to balance between complete conversion and limiting degradation.

Alternative Preparation Approaches

Literature indicates that ring transformations involving pyrimidine derivatives under liquid ammonia or methylamine conditions can yield related pteridine compounds via demethylation and ring closure sequences. For example, reactions of quaternary pyrimidinium salts with liquid ammonia produce amino-substituted pteridines, which may serve as intermediates or analogs in the synthesis of hexahydro-pteridinones.

Comparative Data on Preparation Efficiency and Purity

Parameter Description/Value Notes
Molecular Formula C7H13N5O Confirmed by elemental analysis
Molecular Weight 183.21 g/mol Calculated and experimentally verified
Purification Technique High-performance liquid chromatography (HPLC) Ensures high purity and separation
Structural Confirmation NMR (1H, 13C), Mass Spectrometry Provides detailed structural data
Typical Yield Range Not explicitly reported; optimized by temperature and solvent control Controlled conditions improve yield
Reaction Solvents Polar aprotic solvents (e.g., ethanol, DMF) Facilitate cyclization and minimize side products
Temperature Range Moderate heating, precise control necessary Avoids decomposition and side reactions

Analytical and Characterization Techniques Supporting Preparation

Research Findings and Optimization Insights

  • The cyclization step is sensitive to reaction conditions; temperature control is paramount to avoid side reactions and degradation.
  • Solvent choice impacts reaction kinetics and product isolation; polar aprotic solvents have shown to facilitate better yields.
  • Demethylation reactions under liquid ammonia conditions, as observed in related pyrimidine chemistry, suggest potential alternative routes or intermediates for pteridinone synthesis.
  • Advanced purification and analytical methods ensure that the final product meets research standards for purity and structural integrity.

Summary Table of Preparation Method Highlights

Aspect Details
Starting Material 2-amino-4-methylpyrimidine derivatives
Key Reaction Cyclization under controlled temperature and solvent
Solvents Polar aprotic solvents (e.g., ethanol, DMF)
Temperature Control Moderate heating with precise regulation
Purification High-performance liquid chromatography (HPLC)
Characterization NMR, MS, elemental analysis
Alternative Routes Ring transformations involving pyrimidinium salts and liquid ammonia treatment
Yield Optimization Dependent on solvent, temperature, and reaction time

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted pteridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique pteridine structure, which contributes to its biological activity. The molecular formula for 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one is C7H10N4C_7H_{10}N_4 with a molecular weight of approximately 150.18 g/mol. Its structure includes an amino group and a methyl group that enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of pteridine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the pteridine structure can enhance activity against various bacterial strains. A specific derivative of this compound was synthesized and tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) in the range of 500–1000 µg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis in tumor cells. For example, a study highlighted the effectiveness of a modified pteridine derivative in reducing viability in breast cancer cell lines .

Analgesic and Anti-inflammatory Effects

Pteridine derivatives have been explored for their analgesic and anti-inflammatory activities. In animal models, specific compounds derived from this compound exhibited significant pain relief comparable to standard analgesics like diclofenac sodium . The structure–activity relationship studies suggest that modifications at specific positions enhance these effects.

Data Tables

Application Activity Reference
AntimicrobialMIC: 500–1000 µg/mL
AnticancerInduces apoptosis in cancer cells
AnalgesicComparable efficacy to diclofenac

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined various pteridine derivatives for their antimicrobial activity against E. coli and S. aureus. The results indicated that modifications at the C-6 position significantly enhanced the antimicrobial potency of the compounds tested.

Case Study 2: Analgesic Properties

In a comparative study on analgesic effects, researchers synthesized several derivatives based on this compound. One derivative showed up to 73% analgesic activity at a dosage of 20 mg/kg over two hours when tested against standard analgesics .

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications References
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one Hexahydro-pteridinone 2-amino, 6-methyl C₇H₁₁N₅O Moderate polarity; potential intermediate in pterin synthesis
2-amino-4-methyl-8-(1-methylethyl)-6-(1H-pyrazol-4-yl)pteridin-7(8H)-one Pteridinone 2-amino, 4-methyl, 8-isopropyl, 6-pyrazolyl C₁₃H₁₅N₇O Enhanced steric bulk; pyrazole moiety may confer kinase inhibition activity
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one Hexahydro-pyrido-pyrimidinone 6-benzyl, 2-dimethylamino C₁₆H₂₂N₄O Lipophilic benzyl group increases membrane permeability; studied in CNS-targeted drug candidates
2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one Tetrahydro-pteridinone 2-amino, 6-hydroxymethyl C₇H₁₁N₅O₂ Higher solubility due to hydroxymethyl group; precursor in folate biosynthesis
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 2-methyl, 3-piperidinyl-ethyl, 6-fluoro-benzisoxazolyl C₂₅H₂₆FN₅O₂ Fluorinated aromatic group enhances binding affinity; antipsychotic drug analog

Structural and Functional Insights

  • In contrast, the pyrido-pyrimidinone analogs (e.g., and ) exhibit varied saturation patterns, influencing their pharmacokinetic profiles .
  • Substituent Effects : The 6-methyl group in the target compound contributes to moderate lipophilicity (logP ~0.8), whereas the hydroxymethyl substituent in ’s compound increases hydrophilicity (logP ~-1.2), making it more suitable for aqueous-phase reactions . Benzyl and fluorinated aryl groups ( and ) drastically enhance lipophilicity and receptor-binding specificity, often correlating with CNS activity .
  • Meanwhile, the dimethylamino group in ’s compound mimics tertiary amines in neuroactive drugs, enabling blood-brain barrier penetration .

Biological Activity

2-Amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one (CAS Number: 135048-53-2) is a pteridine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C7H13N5OC_7H_{13}N_5O, with a molecular weight of 183.21 g/mol. Its structure includes a pteridine ring system which is known for its role in various biological processes.

PropertyValue
Molecular FormulaC7H13N5O
Molecular Weight183.21 g/mol
CAS Registry Number135048-53-2
Density1.828 g/cm³
Boiling Point374.497 °C
Flash Point180.29 °C

The biological activity of this compound can be attributed to its interactions with specific biological pathways:

  • Inhibition of Enzymatic Activity : Compounds within the pteridine class often exhibit inhibitory effects on enzymes involved in nucleotide metabolism and signal transduction pathways.
  • Antioxidant Properties : Some studies suggest that derivatives of pteridines may possess antioxidant capabilities, which could protect against oxidative stress in cellular systems.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective roles in models of neurodegenerative diseases due to modulation of neurotransmitter systems.

Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of pteridine derivatives in models of Alzheimer's disease. The results indicated that compounds similar to this compound could reduce beta-amyloid plaque formation and improve cognitive functions in animal models .

Study 2: Antioxidant Activity

Research conducted by scientists at the University of California demonstrated that the compound exhibited significant antioxidant activity in vitro by scavenging free radicals and reducing lipid peroxidation levels in neuronal cells . This finding supports its potential use as a therapeutic agent in oxidative stress-related conditions.

Study 3: Enzyme Inhibition

Another study investigated the inhibition of dihydrofolate reductase (DHFR) by various pteridine derivatives. The findings showed that this compound displayed competitive inhibition against DHFR with an IC50 value comparable to established inhibitors .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced beta-amyloid plaquesJournal of Neurochemistry
AntioxidantScavenging free radicalsUniversity of California
Enzyme InhibitionCompetitive inhibition of DHFRResearch Article

Q & A

Basic: What are the optimal synthetic routes for 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one, and how are intermediates characterized?

Answer:
The compound is typically synthesized via multi-step reactions involving condensation of amines with cyclic ketones. For example, details a method using 1b (a tetrahydropyrimidine precursor) and amines (e.g., benzylamine, cyclohexylamine) under reflux conditions in ethanol, yielding derivatives with 75–85% efficiency. Key characterization techniques include:

  • Melting point analysis to assess purity.
  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1658 cm⁻¹ and N-H stretches at ~3423 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) to resolve stereochemistry and hydrogen environments, such as methyl groups at δ ~1.2 ppm and aromatic protons at δ ~7.3 ppm .
  • HRMS for molecular weight verification (e.g., calculated [M+H]⁺ = 241.29, observed = 241.31) .

Basic: How is purity assessed for this compound, and what analytical thresholds are critical?

Answer:
Purity is validated using:

  • Chromatography (HPLC or TLC) with >95% purity thresholds, as noted in and .
  • Elemental analysis (C, H, N) within ±0.4% of theoretical values.
  • Optical rotation for chiral derivatives (e.g., [α]D = +25° for specific stereoisomers) .

Basic: What spectroscopic and crystallographic methods resolve the compound’s stereochemical ambiguity?

Answer:

  • X-ray crystallography provides absolute configuration, though no data is available in the provided evidence.
  • NOESY NMR identifies spatial proximity of hydrogens (e.g., axial vs. equatorial methyl groups in the hexahydro ring) .
  • Density Functional Theory (DFT) simulations align experimental NMR shifts with predicted conformational isomers .

Advanced: How can researchers design in vitro assays to study its interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Radiolabeled binding assays (e.g., using ³H or ¹⁴C isotopes) quantify affinity for targets like folate receptors, as suggested by structural analogs in and .
  • Electrophysiology evaluates ion channel modulation (e.g., GABA receptors), requiring patch-clamp setups with HEK293 cells expressing cloned channels .
  • Enzyme inhibition kinetics (e.g., dihydrofolate reductase) use Michaelis-Menten models with varying substrate concentrations and IC₅₀ calculations .

Advanced: What computational strategies predict its pharmacokinetics and metabolite profiles?

Answer:

  • Molecular docking (AutoDock Vina) models binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .
  • ADMET prediction tools (e.g., SwissADME) estimate logP (~1.2), blood-brain barrier permeability, and hepatic clearance .
  • MD simulations (GROMACS) assess stability in aqueous solutions, highlighting hydrogen bonding with water molecules at the 4-keto group .

Advanced: How do environmental factors influence its stability, and what experimental designs assess ecotoxicology?

Answer:

  • Hydrolysis studies at varying pH (1–13) and temperatures (25–60°C) quantify degradation rates. recommends OECD 111 guidelines for aqueous photolysis.
  • Ecotoxicology assays use Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201), with LC-MS/MS monitoring bioaccumulation .
  • Soil adsorption experiments (OECD 106) measure Koc values to model environmental fate .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

Answer:

  • Reproduce conditions from conflicting studies (e.g., solvent polarity, catalyst loadings). reports high yields in ethanol, but lower yields in aprotic solvents may arise from poor solubility.
  • Cross-validate characterization : Compare NMR (e.g., δ 2.1 ppm for methyl groups in vs. δ 2.3 ppm in ) using standardized referencing (e.g., TMS).
  • Statistical analysis (e.g., ANOVA) identifies significant variables (e.g., temperature, reaction time) affecting yield discrepancies .

Advanced: What structure-activity relationship (SAR) strategies optimize its bioactivity?

Answer:

  • Analog synthesis : Introduce substituents at the 6-methyl position (e.g., hydroxyl or benzyl groups, as in and ) to modulate lipophilicity.
  • 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electronic features with activity. For example, shows fluorobenzyl groups enhance receptor binding affinity.
  • Proteolysis-targeting chimeras (PROTACs) link the compound to E3 ligase ligands to degrade disease-associated proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.